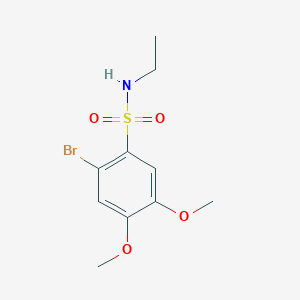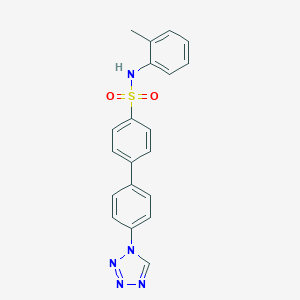![molecular formula C16H22N2O3S B299735 N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B299735.png)
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research applications.
Wirkmechanismus
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and also has anti-proliferative effects on cancer cells. BAY 41-2272 has been shown to have a higher affinity for the oxidized form of sGC, which is present in diseased tissues, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and increase cardiac output in animal models of pulmonary hypertension. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BAY 41-2272 has also been shown to have anti-inflammatory effects and reduce oxidative stress in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BAY 41-2272 in lab experiments is its specificity for sGC, which reduces the likelihood of off-target effects. Additionally, BAY 41-2272 has been shown to have a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of using BAY 41-2272 is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the use of BAY 41-2272 in scientific research. One potential direction is the development of BAY 41-2272 analogs with improved solubility and potency. Additionally, BAY 41-2272 could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in various diseases.
In conclusion, BAY 41-2272 is a promising chemical compound that has been shown to have potential therapeutic applications in various diseases. Its specificity for sGC and long half-life make it a suitable candidate for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
BAY 41-2272 can be synthesized by reacting 4-aminophenylacetic acid with bicyclo[2.2.1]hept-2-ene-2-methanol in the presence of p-toluenesulfonic acid. The resulting product is then reacted with chlorosulfonic acid and sodium hydroxide to form the final compound.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been used in various scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and cancer. It has been shown to have vasodilatory effects on the pulmonary and systemic vasculature, which makes it a potential therapeutic agent for the treatment of pulmonary hypertension. Additionally, BAY 41-2272 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Eigenschaften
Produktname |
N-(4-{[(bicyclo[2.2.1]hept-2-ylmethyl)amino]sulfonyl}phenyl)acetamide |
|---|---|
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[4-(3-bicyclo[2.2.1]heptanylmethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H22N2O3S/c1-11(19)18-15-4-6-16(7-5-15)22(20,21)17-10-14-9-12-2-3-13(14)8-12/h4-7,12-14,17H,2-3,8-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
IKNCXZBZOSOGKT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)


amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)
